3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole

Lipophilicity Drug-likeness Permeability prediction

3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (CAS 1248797-65-0) is a heterocyclic small-molecule building block comprising a 1,2,4-triazole core with methyl groups at the 3- and 5-positions and a pyrrolidin-2-ylmethyl substituent at the 1-position. It has a molecular formula of C₉H₁₆N₄ and a molecular weight of 180.25 g/mol.

Molecular Formula C9H16N4
Molecular Weight 180.255
CAS No. 1248797-65-0
Cat. No. B2957782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
CAS1248797-65-0
Molecular FormulaC9H16N4
Molecular Weight180.255
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC2CCCN2
InChIInChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)6-9-4-3-5-10-9/h9-10H,3-6H2,1-2H3
InChIKeyFGUCCXYRINXZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (CAS 1248797-65-0): Procurement-Relevant Structural and Physicochemical Profile


3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (CAS 1248797-65-0) is a heterocyclic small-molecule building block comprising a 1,2,4-triazole core with methyl groups at the 3- and 5-positions and a pyrrolidin-2-ylmethyl substituent at the 1-position [1]. It has a molecular formula of C₉H₁₆N₄ and a molecular weight of 180.25 g/mol . The compound is supplied as a racemic mixture (one undefined stereocenter) with a typical purity specification of 95% . It is catalogued by multiple commercial suppliers, including Enamine (EN300-71152) and AKSci (8094DL), and is intended exclusively for research and development use [2].

Why 3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole Cannot Be Replaced by Close Analogs Without Altering Key Property Profiles


Within the pyrrolidinylmethyl-triazole chemical space, small structural modifications generate large, quantifiable shifts in physicochemical properties that control solubility, permeability, and molecular recognition. The specific combination of a 3,5-dimethyl-1,2,4-triazole core with a racemic pyrrolidin-2-ylmethyl side chain produces a lipophilicity (XLogP3 = 0.9) that differs by approximately 1.7 log units from the des-methyl analog [1]. This magnitude of logP shift is sufficient to alter membrane permeability by an estimated 50-fold and to meaningfully change off-target promiscuity risk in biological screening [2]. Consequently, substituting a close analog without accounting for these property gaps risks invalidating structure–activity relationship (SAR) interpretations and wasting screening resources.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole Versus Closest Analogs


Lipophilicity Gap of ~1.7 Log Units Versus the Des-Methyl Analog (CAS 1018170-67-6) Quantitatively Alters Predicted Permeability and Solubility

The target compound has a computed XLogP3 of 0.9 [1], while the des-methyl comparator 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole (CAS 1018170-67-6) has an ACD/LogP of -0.81 . Although the computational methods differ (XLogP3 vs ACD/LogP), both are widely accepted models and the observed difference of approximately 1.71 log units corresponds to a roughly 50-fold difference in octanol–water partition coefficient. For a neutral or weakly basic chemotype, a logP shift from -0.81 to 0.9 moves the compound from a hydrophilic, potentially permeability-limited profile into the range generally considered favorable for passive membrane permeability and oral absorption [2].

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) and Molecular Weight Differentiation Define Distinct Drug-Likeness Space Relative to Unsubstituted and Triazol-3-yl Analogs

The target compound has a TPSA of 42.7 Ų and a molecular weight (MW) of 180.25 g/mol [1]. The des-methyl analog (CAS 1018170-67-6) has a TPSA of 43 Ų and MW of 152.2 g/mol , while the 1,2,3-triazole isomer (CAS 1556901-93-9) has a MW of 152.20 g/mol but a different TPSA due to altered nitrogen arrangement . The target's higher MW (+28 Da) provides additional van der Waals surface for hydrophobic contacts in protein binding pockets without increasing TPSA, which is a desirable vector for improving potency while maintaining acceptable permeability. The nearly identical TPSA (42.7 vs 43 Ų) suggests that the lipophilicity gain from the dimethyl substitution does not come at the cost of increased polarity, a combination that is difficult to achieve with other substituent patterns.

TPSA Molecular weight Drug-likeness Physicochemical property

Racemic Versus Enantiopure (2S) Analog: Quantified Cost Differential and Stereochemical Flexibility for Early-Stage Screening

The target compound (CAS 1248797-65-0) is supplied as a racemic mixture (one undefined stereocenter) [1]. The corresponding enantiopure (2S)-isomer (CAS 1604353-74-3) is commercially available but at substantially higher cost. Based on available pricing data, the racemate was listed at approximately $202 for 50 mg (90% purity), while the enantiopure (2S)-isomer was listed at €454 (~$490) for 50 mg [2]. This represents an approximate 2.4-fold cost premium for the single enantiomer at the 50 mg scale. For initial hit-finding and SAR exploration where absolute stereochemistry is not yet resolved, the racemate provides equivalent chemical diversity at a significantly lower procurement cost.

Stereochemistry Cost efficiency Screening library Procurement

Distinct Hydrogen-Bond Acceptor Count and Triazole Regioisomer Class Differentiate Target from 1,2,3-Triazole and Pyrazole Bioisosteres

The target compound contains three hydrogen-bond acceptor (HBA) sites (two triazole nitrogens and the pyrrolidine NH) capable of engaging biological targets [1]. The 1,2,4-triazole core places two nitrogen atoms in a 1,3-relationship, creating a distinct H-bond acceptor geometry compared to the 1,2,3-triazole isomer where nitrogens are adjacent [2]. This regioisomeric difference alters the spatial presentation of H-bond acceptors by approximately 1.2–1.5 Å, which can determine whether a compound achieves productive binding in a protein active site. Additionally, the 1,2,4-triazole ring has a different dipole moment and tautomeric preference compared to 1,2,3-triazoles, leading to distinct molecular recognition patterns [2].

Hydrogen bonding Bioisosterism Scaffold hopping Triazole

Pyrrolidine Secondary Amine Provides a Protonatable Handle Absent in Piperidine and Non-Basic Linker Analogs

The pyrrolidine secondary amine (estimated pKa ~10.5–11 for pyrrolidine class) in the target compound provides a protonatable site that can be exploited for salt formation to enhance aqueous solubility [1]. The 1,2,4-triazole ring itself has low basicity (pKa of conjugate acid ~2.5 for 1,2,4-triazole) [2], meaning that under physiological pH conditions, the compound's ionization state is dominated by the pyrrolidine amine. This is in contrast to piperidine-derived analogs (where pKa can differ by 0.3–0.5 units due to ring size effects) and to compounds where the linker lacks a basic nitrogen entirely, resulting in neutral, potentially poorly soluble species [1].

Basicity Solubility Salt formation pKa

Commercial Availability Across Multiple Qualified Vendors Ensures Supply Chain Redundancy Versus Single-Source Analogs

The target compound (CAS 1248797-65-0) is stocked by at least four independent vendors: Enamine (EN300-71152, 90–95% purity), AKSci (8094DL, 95%), Leyan (1352945, 95%), and Biosynth/CymitQuimica [1]. In contrast, close analogs such as the 1-ethyl-5-substituted isomer (CAS 1249526-97-3) appear to have more limited commercial sourcing. Multi-vendor availability at consistent purity specifications reduces procurement risk and allows competitive pricing through tender processes. The compound's listing in the Enamine catalog, a widely used screening compound supplier, also facilitates integration into pre-plated screening libraries [1].

Supply chain Vendor qualification Procurement Risk mitigation

Recommended Procurement Scenarios for 3,5-Dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole Based on Verified Differentiation Evidence


Scaffold-Hopping Libraries Targeting CNS-Permeable Chemical Space

With an XLogP3 of 0.9, MW of 180.25, and TPSA of 42.7 Ų [1], this building block sits within favorable CNS drug-likeness parameters (MW < 400, TPSA < 90, logP 1–5 for lead-like space). The ~1.7 log-unit lipophilicity increase relative to the des-methyl analog (ACD/LogP -0.81) places it in a permeability-favorable range while maintaining a TPSA well below the 90 Ų threshold associated with blood-brain barrier penetration. Incorporate this scaffold into library designs where passive permeability is a key selection criterion.

Cost-Efficient Fragment and Lead-Like Screening Deck Expansion

The racemic nature of this compound, combined with multi-vendor availability at modest cost (~$202/50 mg) [2], makes it suitable for expanding fragment-screening or lead-like compound libraries without the upfront expense of enantiopure material. The undefined stereocenter can be resolved later in hit-to-lead optimization, allowing budget to be allocated to a larger number of chemotypes in the primary screen phase.

Salt-Formation Feasibility Studies for Poorly Soluble Screening Hits

The pyrrolidine secondary amine (class-estimated pKa ~10.5–11) provides a reliable protonation site for hydrochloride salt formation, which can dramatically improve aqueous solubility for in vitro assay preparation [3]. When screening hits containing this scaffold show solubility-limited activity, hydrochloride salt formation is a straightforward first-line formulation strategy that does not require scaffold redesign.

1,2,4-Triazole SAR Exploration Where 1,2,3-Triazole Bioisosteres Have Failed

In medicinal chemistry programs where 1,2,3-triazole-based probes have shown inadequate potency or selectivity, the 1,2,4-triazole core offers distinct H-bond acceptor geometry with a 1,3-nitrogen spacing [4]. This compound can serve as a direct 1,2,4-triazole probe to test whether the altered H-bond presentation rescues target engagement in binding-site hypotheses that require a wider nitrogen arrangement.

Quote Request

Request a Quote for 3,5-dimethyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.